molecular formula C25H23FN4O B5431104 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine

Cat. No. B5431104
M. Wt: 414.5 g/mol
InChI Key: DVCZEZZEYJMEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. PHT-427 is a potent inhibitor of AKT and PDPK1, two kinases that are involved in cell survival and proliferation pathways.

Mechanism of Action

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine exerts its effects by inhibiting the activity of AKT and PDPK1, two kinases that are involved in cell survival and proliferation pathways. AKT and PDPK1 are overactive in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting these kinases, this compound induces apoptosis and inhibits cell proliferation, leading to the death of cancer cells. In addition, this compound has been shown to reduce inflammation and oxidative stress, which are two major factors that contribute to cardiovascular diseases and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, this compound has been shown to reduce inflammation and oxidative stress, which are two major factors that contribute to cardiovascular diseases and neurological disorders. This compound has also been shown to protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine has several advantages for lab experiments, including its high yield and purity, its potent inhibitory effects on AKT and PDPK1, and its potential therapeutic applications in various diseases. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine, including further studies to determine its safety and efficacy in humans, the development of more potent and selective inhibitors of AKT and PDPK1, and the study of this compound in combination with other drugs for the treatment of various diseases. In addition, the study of this compound in animal models of disease may provide further insights into its therapeutic potential.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine involves a series of chemical reactions, including the condensation of 4-fluorobenzaldehyde with 2-methoxyphenylpiperazine to form 1-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine. This compound is then reacted with phthalic anhydride to form this compound. The synthesis of this compound has been optimized for high yield and purity, making it a suitable compound for further scientific research.

Scientific Research Applications

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, this compound has been studied for its potential to reduce inflammation and oxidative stress, which are two major factors that contribute to cardiovascular diseases. In neurological research, this compound has been studied for its potential to protect neurons from damage and improve cognitive function.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O/c1-31-23-9-5-4-8-22(23)29-14-16-30(17-15-29)25-21-7-3-2-6-20(21)24(27-28-25)18-10-12-19(26)13-11-18/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCZEZZEYJMEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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